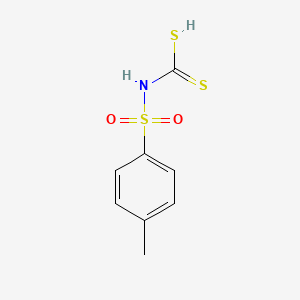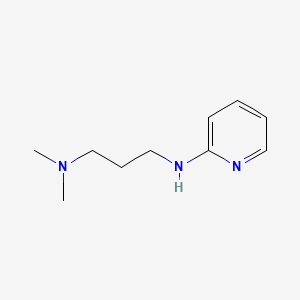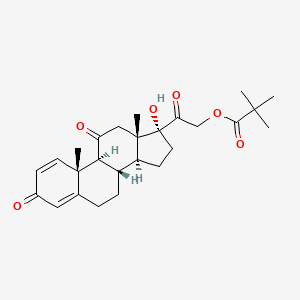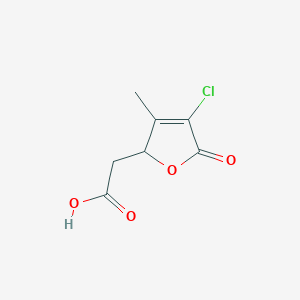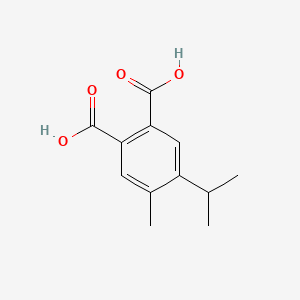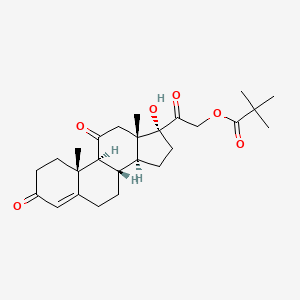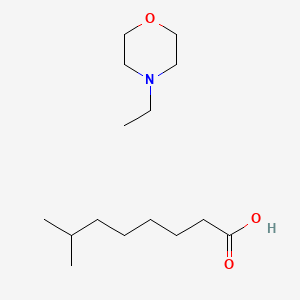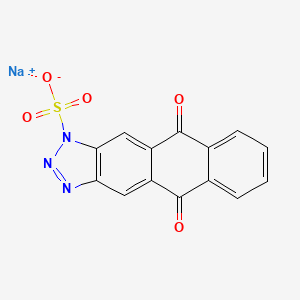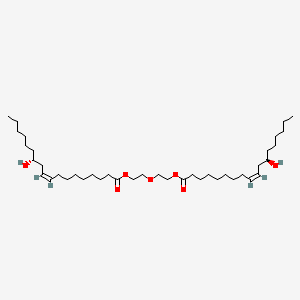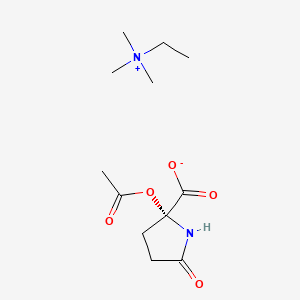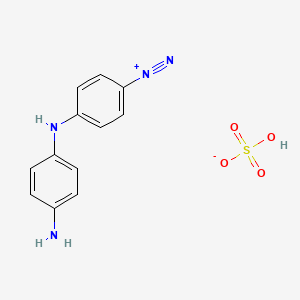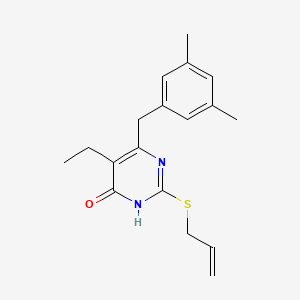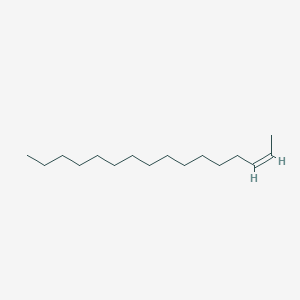
cis-2-Hexadecene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
cis-2-Hexadecene: is an organic compound with the molecular formula C16H32 . It is a type of alkene, characterized by the presence of a carbon-carbon double bond. The “cis” configuration indicates that the hydrogen atoms attached to the double-bonded carbons are on the same side, which affects the compound’s physical and chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: cis-2-Hexadecene can be synthesized through various methods, including:
Hydrogenation of Alkynes: One common method involves the partial hydrogenation of 2-hexyne using a suitable catalyst to produce cis-2-hexene, which can then be elongated to form this compound.
Wittig Reaction: Another method involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form an alkene.
Industrial Production Methods: Industrial production of this compound often involves the oligomerization of ethylene, followed by selective hydrogenation to achieve the desired cis configuration .
Analyse Des Réactions Chimiques
Types of Reactions:
Common Reagents and Conditions:
Oxidation: MCPBA, osmium tetroxide
Reduction: Hydrogen gas, metal catalysts (e.g., palladium, platinum)
Substitution: Halogens (chlorine, bromine), UV light or heat
Major Products:
Epoxides: Formed from oxidation reactions
Alkanes: Formed from reduction reactions
Dihalides: Formed from halogenation reactions
Applications De Recherche Scientifique
cis-2-Hexadecene has various applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of other compounds.
Biology: Studied for its role in biological signaling and interactions.
Medicine: Investigated for its potential antimicrobial properties and its role in disrupting biofilms.
Industry: Used in the production of surfactants, lubricants, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of cis-2-Hexadecene involves its interaction with various molecular targets and pathways. For example, in biological systems, it can act as a signaling molecule, influencing processes such as biofilm formation and dispersion . The compound’s double bond allows it to participate in various chemical reactions, such as oxidation and reduction, which can alter its structure and function .
Comparaison Avec Des Composés Similaires
trans-2-Hexadecene: The trans isomer of 2-hexadecene, where the hydrogen atoms are on opposite sides of the double bond.
cis-2-Octadecene: A similar compound with a longer carbon chain.
cis-2-Decene: A similar compound with a shorter carbon chain.
Uniqueness: cis-2-Hexadecene is unique due to its specific configuration, which affects its reactivity and interactions with other molecules. The cis configuration results in different physical properties, such as boiling point and solubility, compared to its trans isomer .
Propriétés
Numéro CAS |
74533-97-4 |
|---|---|
Formule moléculaire |
C16H32 |
Poids moléculaire |
224.42 g/mol |
Nom IUPAC |
(Z)-hexadec-2-ene |
InChI |
InChI=1S/C16H32/c1-3-5-7-9-11-13-15-16-14-12-10-8-6-4-2/h3,5H,4,6-16H2,1-2H3/b5-3- |
Clé InChI |
YITMLDIGEJSENC-HYXAFXHYSA-N |
SMILES isomérique |
CCCCCCCCCCCCC/C=C\C |
SMILES canonique |
CCCCCCCCCCCCCC=CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


